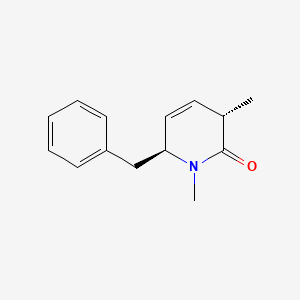
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridinone ring
Vorbereitungsmethoden
The synthesis of (3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3S,6S)-6-Benzyl-1,3-dimethyl-3,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-6-hydroxy-, 1,1-dimethylethyl ester, (3S,6S)-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1H-1,4-Diazepine-2,5,7(6H)-trione, dihydro-1,4-dimethyl-3-[(1S)-1-methylpropyl]-6-(phenylmethyl)-, (3S,6S)-: Another structurally related compound with unique properties and uses.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
532936-30-4 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(2S,5S)-2-benzyl-1,5-dimethyl-2,5-dihydropyridin-6-one |
InChI |
InChI=1S/C14H17NO/c1-11-8-9-13(15(2)14(11)16)10-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/t11-,13+/m0/s1 |
InChI-Schlüssel |
NJPXEQLWQNHVEZ-WCQYABFASA-N |
Isomerische SMILES |
C[C@H]1C=C[C@@H](N(C1=O)C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1C=CC(N(C1=O)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


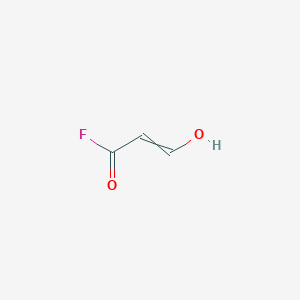
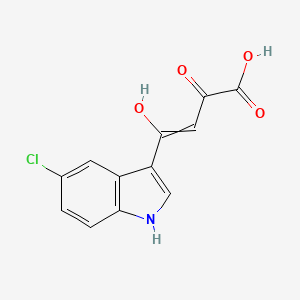
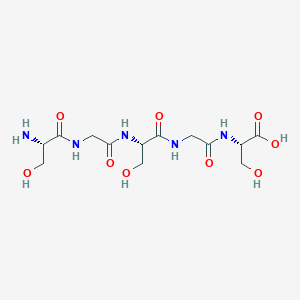
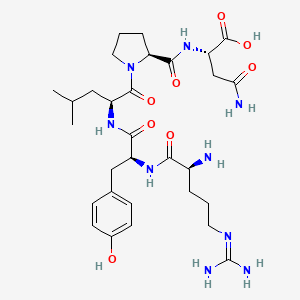
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
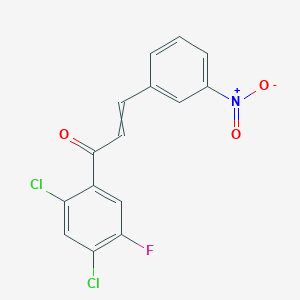
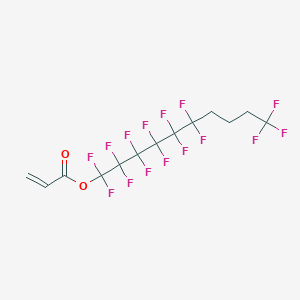
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
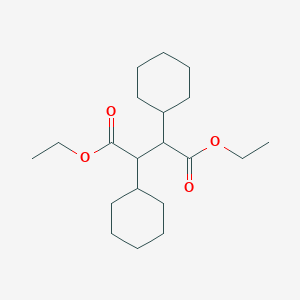
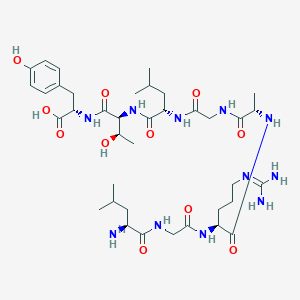
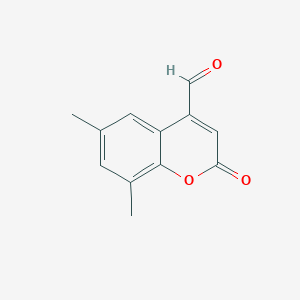
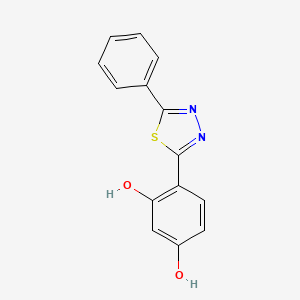

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
